![molecular formula C13H8BrIN2O2S B572532 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1211588-96-3](/img/structure/B572532.png)
5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features both bromine and iodine substituents on a pyrrolo[2,3-b]pyridine core, with a phenylsulfonyl group attached
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions , which typically target palladium catalysts .
Mode of Action
The compound likely interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is a key step in Suzuki–Miyaura coupling reactions .
Biochemical Pathways
It’s worth noting that suzuki–miyaura coupling reactions, in which similar compounds are used, involve the formation of carbon-carbon bonds . This could potentially affect various biochemical pathways depending on the specific context of the reaction.
Pharmacokinetics
Similar compounds used in suzuki–miyaura coupling reactions are known for their stability and environmental benignity , which could potentially impact their bioavailability.
Result of Action
In the context of suzuki–miyaura coupling reactions, the result is typically the formation of a new carbon-carbon bond .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the success of Suzuki–Miyaura coupling reactions, which use similar compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step processes. One common method starts with the bromination and iodination of a pyrrolo[2,3-b]pyridine precursor. The phenylsulfonyl group is then introduced via sulfonylation reactions. Specific conditions such as the use of appropriate solvents, temperatures, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to handle large-scale production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine and iodine atoms can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions, which are useful for forming carbon-carbon bonds.
Oxidation and Reduction: The phenylsulfonyl group can be involved in oxidation-reduction reactions, altering the electronic properties of the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and alkynes under inert atmosphere conditions.
Oxidation/Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
The major products formed depend on the specific reactions and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups at the bromine or iodine positions.
Scientific Research Applications
5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: Potential use in the development of bioactive molecules and probes for biological studies.
Medicine: Exploration as a precursor for drug development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodopyridine: Shares the bromine and iodine substituents but lacks the phenylsulfonyl group.
2-Iodo-5-bromopyridine: Another isomer with similar halogen substituents.
Phenylsulfonyl-pyridine derivatives: Compounds with the phenylsulfonyl group attached to different positions on the pyridine ring.
Uniqueness
5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of its halogen substituents and the phenylsulfonyl group, which confer distinct electronic and steric properties. This makes it a versatile intermediate for various synthetic applications and a valuable compound for research in multiple fields.
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-bromo-2-iodopyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrIN2O2S/c14-10-6-9-7-12(15)17(13(9)16-8-10)20(18,19)11-4-2-1-3-5-11/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUJOBJNGUELLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)Br)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrIN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679050 |
Source


|
| Record name | 1-(Benzenesulfonyl)-5-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211588-96-3 |
Source


|
| Record name | 1-(Benzenesulfonyl)-5-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
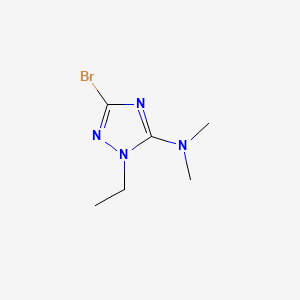

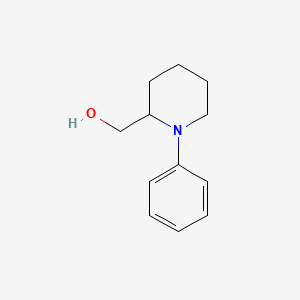
![Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate](/img/structure/B572455.png)

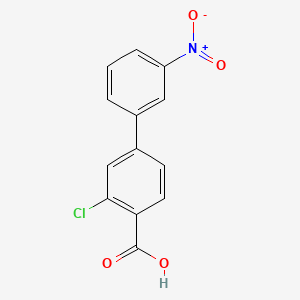


![N-[(4-Bromophenyl)(3-fluorophenyl)methyl]acetamide](/img/structure/B572465.png)
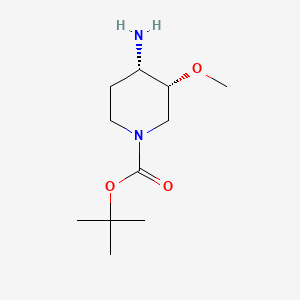


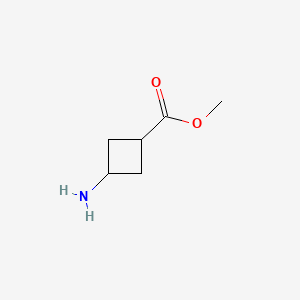
![4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B572472.png)
